
1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-methoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of thiazepane, a seven-membered heterocyclic compound containing nitrogen and sulfur. The presence of a fluorophenyl group and a methoxyethanone group suggests that this compound could have interesting chemical properties and potential applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazepane ring provides a rigid, three-dimensional structure, while the fluorophenyl and methoxyethanone groups could influence the compound’s polarity and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the nature of its functional groups and the overall structure. The presence of a fluorine atom could make the compound more electrophilic, while the methoxyethanone group could participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom could increase its lipophilicity, while the thiazepane ring could influence its stability and reactivity .Scientific Research Applications
Laboratory Chemicals
This compound is primarily used as a laboratory chemical, where it serves as a reagent or a precursor in various chemical syntheses. Its unique structure allows for its incorporation into more complex molecules, which can be pivotal in the development of new pharmaceuticals or materials .
Organic Semiconductor Research
The presence of a thiophene ring in the compound suggests potential applications in organic semiconductor research. Thiophene derivatives are known to play a significant role in the advancement of organic semiconductors, which are crucial for developing organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Pharmacological Properties
Compounds with a thiophene ring system, such as the one , exhibit a range of pharmacological properties. They have been studied for their potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. This makes them valuable for medicinal chemistry in the pursuit of new treatments .
Corrosion Inhibition
In industrial chemistry and material science, thiophene derivatives are utilized as corrosion inhibitors. The specific application of this compound could be in the development of coatings or treatments that protect metals from corrosion, thereby extending their lifespan and maintaining their integrity .
Anesthetic Applications
Thiophene derivatives have been used in anesthetics, such as articaine, which is a voltage-gated sodium channel blocker. Given the structural similarity, this compound may have potential applications in the development of new anesthetic agents, particularly in dental procedures .
NMDA Receptor Antagonists
Some thiophene derivatives function as NMDA receptor antagonists, which have dissociative effects. Research chemicals like 1-[1-(2-Fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) have been reported to have such effects. Therefore, this compound could be explored for its potential in creating new dissociative anesthetics or treatments for certain neurological conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2S/c1-18-10-14(17)16-7-6-13(19-9-8-16)11-4-2-3-5-12(11)15/h2-5,13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFXNYUDYSLQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(SCC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-methoxyethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2884700.png)
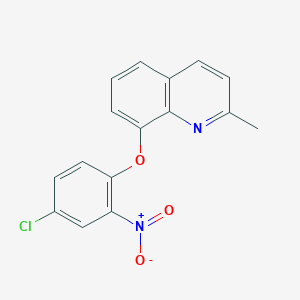
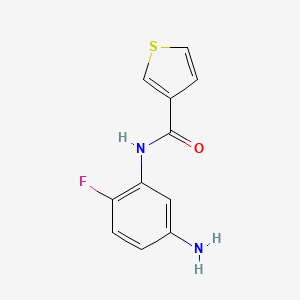
![({[5-(4-Fluorophenyl)furan-2-yl]methylidene}amino)urea](/img/structure/B2884708.png)
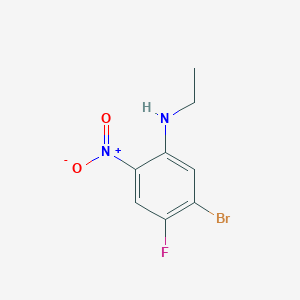
![N-(3-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2884712.png)
![ethyl 3-(methylcarbamoyl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2884713.png)

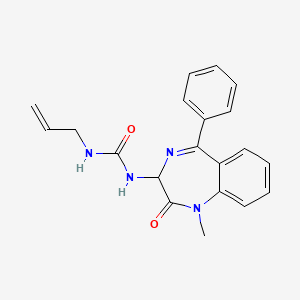
![N-(4-Tert-butylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2884716.png)
![N-[(4-bromophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2884717.png)
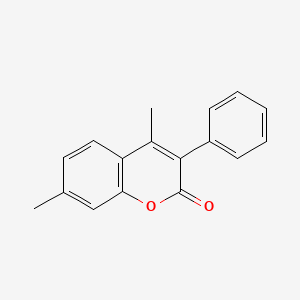
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(cyclopentyl)methanone](/img/structure/B2884721.png)
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2884722.png)